![molecular formula C19H17N7O2S B2530668 (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1797736-49-2](/img/structure/B2530668.png)
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17N7O2S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibitory Activity and Molecular Docking
Research on thiophene-based heterocyclic compounds has shown significant in vitro enzyme inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking studies of these compounds revealed significant interactions at the enzyme active sites, indicating potential for further pharmacological studies related to enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
Structural and Theoretical Studies
Another study focused on the synthesis and characterization of a compound by different spectroscopic techniques and single crystal X-ray diffraction. Theoretical calculations, including density functional theory (DFT), were employed to substantiate the experimental findings. The study provides insights into the structural and electronic properties of the compound, highlighting the potential for applications in materials science and molecular engineering (Karthik et al., 2021).
Anticancer Evaluation
Another line of research involves the synthesis of compounds for anticancer evaluation. One study prepared a series of compounds and evaluated their anticancer activity against various human cancer cells. The study found specific compounds with significant growth inhibitory effects, suggesting the potential for developing new anticancer agents (Gouhar & Raafat, 2015).
Antibacterial and Antifungal Activity
Compounds synthesized with a focus on pyrazole derivatives have been evaluated for their antibacterial and antifungal activities. The study demonstrates the potential of these compounds as bases for developing new antimicrobial agents, highlighting the importance of molecular structure in determining biological activity (Swarnkar, Ameta, & Vyas, 2014).
properties
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c27-19(13-3-1-5-16(9-13)26-12-20-23-24-26)25-7-2-4-14(10-25)17-21-22-18(28-17)15-6-8-29-11-15/h1,3,5-6,8-9,11-12,14H,2,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPNFNLDTFJKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=NN=C(O4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.